3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile
Beschreibung
The compound 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile is a heterocyclic molecule featuring a pyrazine-carbonitrile core, a pyrrolidine ring substituted with a benzodioxine sulfonyl group, and an ether linkage.
Eigenschaften
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c18-10-14-17(20-5-4-19-14)26-12-3-6-21(11-12)27(22,23)13-1-2-15-16(9-13)25-8-7-24-15/h1-2,4-5,9,12H,3,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJPBUHYDUDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
The compound is primarily recognized for its potential as a therapeutic agent. It belongs to a category of sulfonamide derivatives that have shown promise in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Research indicates that compounds containing the benzodioxane moiety can inhibit key enzymes associated with these diseases:
- Enzyme Inhibition : Studies have demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in managing glucose levels and improving cognitive function in AD patients .
Synthesis and Structural Characterization
The synthesis of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine, which is reacted with sulfonyl chlorides to form sulfonamide derivatives.
- Formation of Pyrrolidine : The introduction of pyrrolidine groups enhances the biological activity of the compound.
- Final Product : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- In vitro Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the enzyme inhibitory potential of various sulfonamide derivatives, including those with a benzodioxane structure. The results indicated significant inhibition of α-glucosidase and acetylcholinesterase activities, highlighting their therapeutic relevance for T2DM and AD treatment .
- Pharmacological Profiles : Another research article focused on the pharmacological profiles of related compounds, noting their effects on metabolic pathways and cognitive functions. Compounds similar to this compound were shown to influence neurotransmitter levels positively, suggesting potential benefits for neurodegenerative disorders .
Summary Table of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Diabetes Management | Inhibition of α-glucosidase | Significant reduction in glucose absorption |
| Neurodegenerative Diseases | Inhibition of acetylcholinesterase | Improved cognitive function in AD models |
| Synthetic Chemistry | Intermediate for novel drug development | Facilitates the creation of diverse sulfonamide derivatives |
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences and Implications
Substituent Chemistry: The benzodioxine sulfonyl group in the target compound and ’s analog contrasts with the benzodioxine carbonyl in ’s compound . The pyrrolidine-ether linkage in the target compound differs from the piperidine-ether in ’s analog . Piperidine’s six-membered ring may confer greater conformational flexibility than pyrrolidine’s five-membered structure.
Heterocyclic Core: The target compound’s pyrazine-carbonitrile core is shared with and , whereas ’s compound features a pyrrolo-pyrazine system . Pyrazine derivatives are known for diverse bioactivities, including kinase inhibition and pesticidal effects .
Functional Group Positioning :
Vorbereitungsmethoden
Preparation of 2,3-Dihydro-1,4-benzodioxine-6-thiol
Procedure :
Oxidation to Sulfonyl Chloride
Procedure :
-
Treat the thiol with chlorine gas in aqueous HCl at 0–5°C for 2 h.
-
Key Conditions :
Synthesis of 3-Hydroxypyrrolidine Intermediate
Pyrrolidin-3-ol Preparation
Procedure :
Protection of Hydroxyl Group
Procedure :
-
Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride in DMF.
-
Key Conditions :
Coupling of Pyrrolidine and Pyrazine Moieties
Synthesis of Pyrazine-2-carbonitrile with Leaving Group
Procedure :
Ether Bond Formation
Procedure :
-
React TBS-protected pyrrolidin-3-ol with chloropyrazine-2-carbonitrile using NaH as a base.
-
Key Conditions :
Sulfonylation of Pyrrolidine Nitrogen
Deprotection of TBS Group
Procedure :
Sulfonylation with Benzodioxine Sulfonyl Chloride
Procedure :
-
React deprotected 3-hydroxypyrrolidine-pyrazine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in DCM.
-
Key Conditions :
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine), 7.25–7.15 (m, 3H, benzodioxine), 4.85–4.75 (m, 1H, pyrrolidine-O), 3.95–3.85 (m, 4H, benzodioxine-O), 3.45–3.25 (m, 4H, pyrrolidine).
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
Solid-Phase Synthesis
-
Support : Wang resin-functionalized pyrrolidine.
-
Advantage : Facilitates iterative coupling but requires specialized equipment.
Challenges and Optimization
-
Regioselectivity : Ensuring substitution at the 3-position of pyrazine required careful control of leaving group reactivity.
-
Stereochemistry : Use of enantiopure pyrrolidin-3-ol avoided racemization during coupling.
Scalability and Industrial Relevance
Q & A
Basic: What are the recommended synthetic routes for 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile, and how can reaction yields be optimized?
Methodological Answer:
A general approach involves coupling pyrrolidine sulfonyl derivatives with pyrazine-carbonitrile precursors. For example, sulfonylation of pyrrolidine intermediates (e.g., 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-ol) with pyrazine-2-carbonitrile derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like NaH or K₂CO₃. Optimization strategies include:
- Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
- Catalyst Screening: Evaluate Pd-based catalysts or phase-transfer agents to enhance nucleophilic substitution efficiency.
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMSO/water mixtures .
Basic: How can spectroscopic techniques (IR, NMR, MS) be utilized to confirm the structure and purity of this compound?
Methodological Answer:
Table 1: Key Spectroscopic Signatures
Advanced: How can researchers resolve contradictions in reactivity data (e.g., unexpected byproducts or variable yields) during synthesis?
Methodological Answer:
- Mechanistic Probes: Conduct kinetic studies (e.g., varying reaction time) to identify intermediate species. Use LC-MS to track byproduct formation .
- Computational Validation: Apply quantum chemical calculations (DFT) to model transition states and identify competing pathways (e.g., sulfonyl group hydrolysis vs. nucleophilic substitution) .
- Cross-Validation: Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidative side reactions. Compare results with literature on benzodioxine sulfonates .
Advanced: What methodologies are optimal for studying the reaction mechanisms involving this compound in catalytic or biological systems?
Methodological Answer:
- Isotopic Labeling: Use ¹⁸O or deuterated solvents to trace oxygen/sulfur exchange in hydrolysis studies .
- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
- In Silico Docking: For biological studies, model interactions with target enzymes (e.g., kinases) using molecular dynamics simulations (MD) and compare with experimental IC₅₀ data .
Basic: What are the recommended safety protocols for handling and storing this compound?
Methodological Answer:
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of fine powders (risk of CN-group exposure) .
- Storage: Keep in amber glass vials under nitrogen at –20°C to prevent sulfonyl group degradation. Monitor for discoloration (indicator of hydrolysis) .
- Emergency Procedures: Neutralize spills with activated carbon/sand. For skin contact, wash with 10% NaHCO₃ solution .
Advanced: How can computational tools enhance the design of derivatives with improved physicochemical properties?
Methodological Answer:
- QSAR Modeling: Train models on existing data (e.g., logP, solubility) to predict bioactivity of derivatives. Use software like Schrödinger or MOE .
- Reactor Simulation: Optimize large-scale synthesis using Aspen Plus to model heat/mass transfer in continuous-flow reactors .
- ADMET Prediction: Apply tools like ADMETLab 2.0 to assess toxicity and metabolic stability early in the design phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
